molecular formula C10H10N4S B1449237 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine CAS No. 1518301-10-4

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine

Cat. No.: B1449237
CAS No.: 1518301-10-4
M. Wt: 218.28 g/mol
InChI Key: OWFUUUIPVIIIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine typically involves the hydrazinolysis of thiol derivatives. For instance, hydrazinolysis of thiol with hydrazine hydrate in ethanol under reflux conditions can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-(phenylthio)pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.

    2-Hydrazinyl-4-(methylsulfanyl)pyrimidine: Features a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is unique due to the presence of both hydrazinyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The phenylsulfanyl group, in particular, enhances its potential for hydrophobic interactions, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

(4-phenylsulfanylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-14-10-12-7-6-9(13-10)15-8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFUUUIPVIIIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine
Reactant of Route 3
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.